Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is not fully understood. However, it has been shown to interact with the GABA receptors in the brain, which are involved in the regulation of neuronal activity. It is believed that this compound acts as a positive allosteric modulator of the GABA receptors, enhancing their activity and leading to an overall increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can enhance the activity of the GABA receptors, leading to an increase in inhibitory neurotransmission. In vivo studies have shown that it can produce sedative and anxiolytic effects, indicating its potential as a therapeutic agent for the treatment of anxiety disorders.
Advantages And Limitations For Lab Experiments
One advantage of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) is its potential as a building block for the synthesis of new materials. Its unique structure and reactivity make it a valuable starting material for the development of new compounds with novel properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI). One potential direction is the development of new drug candidates based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate receptors. Additionally, the synthesis of new materials based on this compound could lead to the development of new technologies with unique properties.
Synthesis Methods
The synthesis of Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) can be achieved through a series of chemical reactions. The starting material is cyclopentene, which undergoes a hydroboration-oxidation reaction to form cyclopentanol. The resulting cyclopentanol is then converted to the corresponding mesylate, which is reacted with sodium azide to form the corresponding azide. Reduction of the azide with lithium aluminum hydride gives the amine, which is then reacted with 4-fluorobenzoic acid to form the final product.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI))-rel-[partial]-(9CI) has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, it has been investigated for its effects on the nervous system, particularly on the GABA receptors. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.
properties
CAS RN |
192823-63-5 |
---|---|
Product Name |
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI) |
Molecular Formula |
C6H10FNO2 |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(1S,2R)-2-amino-4-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-3-1-4(6(9)10)5(8)2-3/h3-5H,1-2,8H2,(H,9,10)/t3?,4-,5+/m0/s1 |
InChI Key |
CKSUJWMJOQEDHS-ROTTUQNMSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CC1F)N)C(=O)O |
SMILES |
C1C(CC(C1C(=O)O)N)F |
Canonical SMILES |
C1C(CC(C1C(=O)O)N)F |
synonyms |
Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.